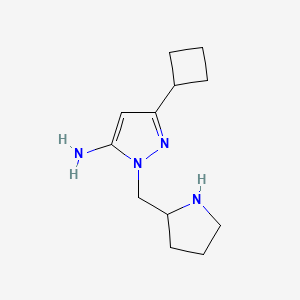

3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine

CAS No.: 2098047-13-1

Cat. No.: VC3161372

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098047-13-1 |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C12H20N4/c13-12-7-11(9-3-1-4-9)15-16(12)8-10-5-2-6-14-10/h7,9-10,14H,1-6,8,13H2 |

| Standard InChI Key | BCJVTIQOYDSZSS-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=NN(C(=C2)N)CC3CCCN3 |

| Canonical SMILES | C1CC(C1)C2=NN(C(=C2)N)CC3CCCN3 |

Introduction

Synthesis and Preparation

The synthesis of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine likely involves multi-step reactions typical of pyrazole chemistry. Common methods include condensation reactions between appropriate precursors such as hydrazines and 1,3-diketones or aldehydes, followed by modification to introduce the pyrrolidin-2-ylmethyl and cyclobutyl groups.

Biological Activity and Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific biological data for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is not available, related compounds have shown promising results in various therapeutic areas. For instance, some pyrazoles have been investigated as potential HIV-1 inhibitors and anti-inflammatory agents .

Research Findings and Future Directions

Given the limited availability of specific research findings on 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in medicine. The compound's unique structure suggests it could be a candidate for further modification and screening in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume